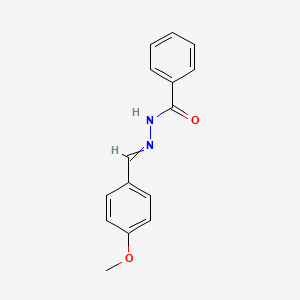
1H-Indol-3-ylbutyrat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 1H-Indol-3-yl butyrate, often involves strategic reactions that enable the formation of the indole core with the desired substituents. For example, a strategic synthesis approach was utilized to create novel difluoromethylated indole derivatives through a reaction involving indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction. This methodology facilitates a straightforward pathway to construct fluorinated indole derivatives in good yields, characterized by various spectroscopic techniques including 1H, 13C, and 19F NMR (Chundawat et al., 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structure of new fluorinated indole derivatives, for instance, was established based on 1H, 13C, 19F NMR, and MS data, confirming the successful synthesis of the target compounds (Chundawat et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The gold-catalyzed cascade cyclization of (azido)ynamides has been used to construct [1,4]oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles in good to excellent yields, showcasing the versatility of indole compounds in chemical synthesis and the formation of complex structures (Shen et al., 2015).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the synthesis and crystal structures of specific indole and gramine derivatives were determined using IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination. These analyses provide insights into the stability and physical characteristics of indole derivatives (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of indole derivatives are influenced by their molecular structure, which dictates their reactivity, stability, and interaction with other molecules. The Rh(III)-catalyzed redox-neutral C-H activation of pyrazolones for the synthesis of N-substituted indoles exemplifies the chemical reactivity of indole derivatives, demonstrating their potential for creating a wide range of chemically diverse compounds (Fan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Derivate von „1H-Indol-3-ylbutyrat“ wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Zum Beispiel haben bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt {svg_1}. Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für die antivirale Wirksamkeit optimiert werden können.
Entzündungshemmende Eigenschaften
Indolverbindungen, einschließlich Derivaten von „this compound“, sind bekannt für ihre entzündungshemmenden Aktivitäten. Dies macht sie wertvoll in der Forschung nach neuen Behandlungen für entzündliche Erkrankungen {svg_2}.
Krebsforschungsforschung
Indolderivate sind bedeutsam in der Suche nach neuen Antikrebsmitteln. Ihre Fähigkeit, mit verschiedenen biologischen Wegen zu interagieren, macht sie zu Kandidaten für die Krebsbehandlungsforschung {svg_3}.
Antimikrobielle Anwendungen
Das antimikrobielle Potenzial von Indolderivaten erstreckt sich auf „this compound“. Sie wurden gegen eine Reihe von Bakterienstämmen getestet, einschließlich Mycobacterium tuberculosis, und bieten einen Weg für die Entwicklung neuer Antibiotika {svg_4}.
Pflanzenwachstumsregulation
„this compound“ ist strukturell ähnlich zu Pflanzenhormonen wie Indol-3-essigsäure, das an Pflanzenwachstum und -entwicklung beteiligt ist. Die Forschung zu seinen Anwendungen als Pflanzenwachstumsregulator könnte zu Fortschritten in der Landwirtschaft führen {svg_5}.
Neuroprotektive Wirkungen
Forschungen haben gezeigt, dass Indolderivate neuroprotektive Wirkungen haben können. Dies eröffnet Möglichkeiten für „this compound“ bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen {svg_6}.
Wirkmechanismus
Target of Action
1H-Indol-3-yl butyrate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to inhibit viral activity . The specific interactions of 1H-Indol-3-yl butyrate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, including 1H-Indol-3-yl butyrate, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indol-3-yl butyrate might also be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of 1H-Indol-3-yl butyrate’s action are subjects of ongoing research.
Action Environment
The action, efficacy, and stability of 1H-Indol-3-yl butyrate can be influenced by various environmental factors. For instance, in plant tissue culture, indole-3-butyric acid, an indole derivative, is used to initiate root formation in vitro . The efficacy of this process can be influenced by factors such as the concentration of the compound and the conditions of the culture environment . Similarly, the action of 1H-Indol-3-yl butyrate might also be influenced by environmental factors.
Safety and Hazards
1H-Indol-3-yl butyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
1H-indol-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUSLOQBAPOARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195856 | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4346-15-0 | |
| Record name | Butanoic acid, 1H-indol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)
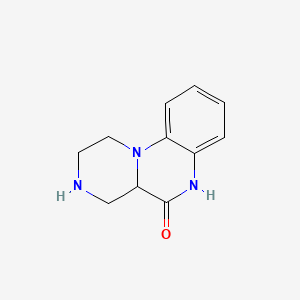
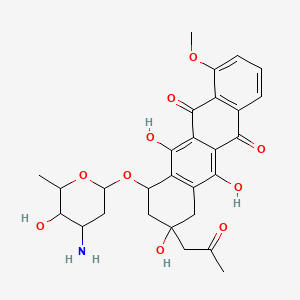
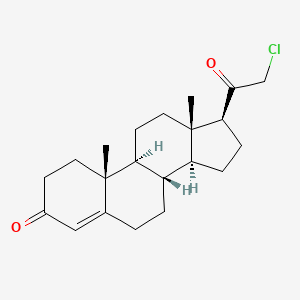
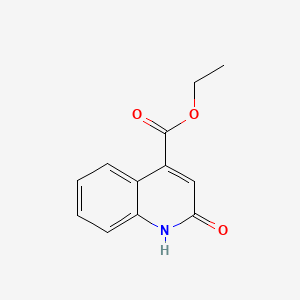
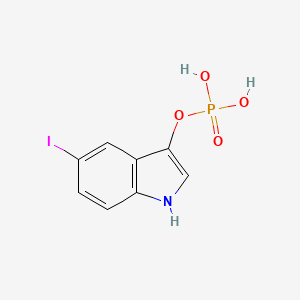
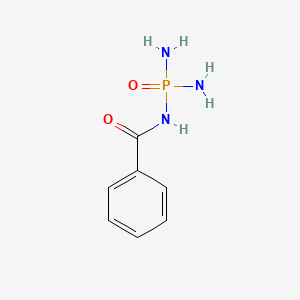
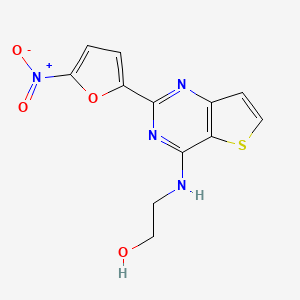
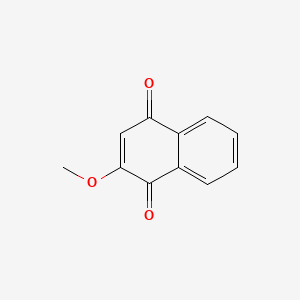


![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)

